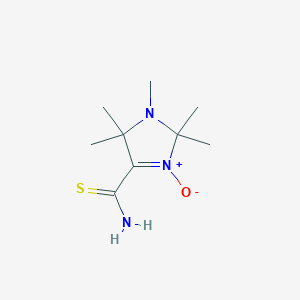
N-(4-ethoxyphenyl)-2,2-diphenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-2,2-diphenylpropanamide, also known as EPPA, is a synthetic compound that belongs to the class of amides. EPPA has gained significant attention in the scientific community due to its potential therapeutic applications and unique chemical structure.
Mécanisme D'action
N-(4-ethoxyphenyl)-2,2-diphenylpropanamide is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. This compound has also been found to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
This compound has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been found to have anticonvulsant effects in animal models of epilepsy. This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-ethoxyphenyl)-2,2-diphenylpropanamide has several advantages for lab experiments, including its relatively simple synthesis method, low cost, and potent pharmacological effects. However, this compound has limited solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, this compound has not been extensively studied in humans, and its safety and efficacy in clinical settings are not yet fully understood.
Orientations Futures
There are several future directions for research on N-(4-ethoxyphenyl)-2,2-diphenylpropanamide. One area of interest is the development of novel formulations of this compound that improve its solubility and bioavailability. Another area of research is the investigation of this compound's potential as a treatment for other neurological disorders, such as multiple sclerosis and traumatic brain injury. Additionally, further studies are needed to elucidate the precise mechanisms by which this compound exerts its pharmacological effects and to determine its safety and efficacy in human clinical trials.
Conclusion:
In conclusion, this compound is a promising synthetic compound with potential therapeutic applications in various fields of science. Its unique chemical structure and potent pharmacological effects make it an attractive target for further research. However, further studies are needed to fully understand its mechanisms of action, safety, and efficacy in clinical settings.
Méthodes De Synthèse
N-(4-ethoxyphenyl)-2,2-diphenylpropanamide can be synthesized through a multistep process, starting with the reaction of 4-ethoxybenzoyl chloride with magnesium to form the Grignard reagent. This reagent is then reacted with benzophenone to form the intermediate, which is subsequently reacted with ethyl iodide to yield the final product, this compound.
Applications De Recherche Scientifique
N-(4-ethoxyphenyl)-2,2-diphenylpropanamide has been found to have potential therapeutic applications in various fields of science. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been found to have potential as a treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-2,2-diphenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2/c1-3-26-21-16-14-20(15-17-21)24-22(25)23(2,18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-17H,3H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWZFOKJVBJKBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-dimethyl-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5850153.png)

![4-[(4-methyl-2-nitrophenyl)sulfonyl]morpholine](/img/structure/B5850169.png)


![2-[(3-acetyl-2,4,6-trimethylbenzyl)thio]-N-phenylacetamide](/img/structure/B5850191.png)
![4-{[(4-fluorophenyl)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B5850196.png)



![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5850232.png)

![1-methyl-N-[2-(phenylthio)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B5850245.png)
